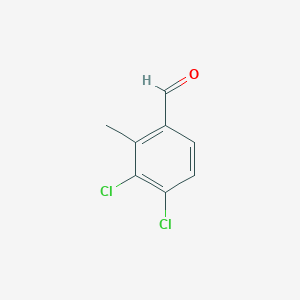

3,4-Dichloro-2-methylbenzaldehyde

Description

General Overview of Benzaldehyde (B42025) Derivatives with Dichloro- and Methyl Substituents

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. nih.gov The presence of both dichloro and methyl substituents on the benzaldehyde framework significantly influences the compound's reactivity and physical properties. The chlorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, create a complex electronic environment on the aromatic ring. This substitution pattern affects the reactivity of both the aldehyde functional group and the aromatic ring itself.

For instance, the positions of the chloro and methyl groups on the benzene (B151609) ring are crucial in determining the outcome of chemical reactions. Different isomers, such as 2,3-dichloro-4-methylbenzaldehyde (B2539827) and 3,5-dichloro-4-methylbenzaldehyde, will exhibit distinct reactivity profiles. nih.govaobchem.com The interplay of these substituents allows for fine-tuning of the molecule's properties for specific synthetic targets.

Significance of 3,4-Dichloro-2-methylbenzaldehyde as a Versatile Chemical Building Block

Among the various dichloromethylbenzaldehyde isomers, 3,4-Dichloro-2-methylbenzaldehyde stands out as a particularly versatile intermediate in organic synthesis. Its structure, featuring chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position, makes it a valuable precursor for the synthesis of more complex molecules. This specific arrangement of substituents can direct further reactions to specific positions on the aromatic ring and can influence the stereochemistry of reactions involving the aldehyde group.

The aldehyde functional group in 3,4-Dichloro-2-methylbenzaldehyde can undergo a wide array of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. numberanalytics.com The presence of the halogen atoms also provides handles for cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Historical Perspectives and Evolution of Synthetic Strategies for Dichloromethylbenzaldehydes

The synthesis of substituted benzaldehydes has a long history in organic chemistry, with the first aromatic aldehyde, benzaldehyde itself, being isolated in the 19th century. numberanalytics.com Over the years, numerous methods have been developed for the preparation of dichloromethylbenzaldehydes. Early methods often relied on harsh reaction conditions and stoichiometric reagents.

More contemporary approaches focus on developing milder and more efficient catalytic methods. kpfu.ru For example, the oxidation of the corresponding toluenes or the formylation of dichlorotoluenes are common strategies. google.com The development of tandem reactions, where multiple transformations occur in a single pot, has also provided more streamlined and cost-effective routes to these valuable compounds. liberty.edu The ongoing evolution of synthetic methodologies continues to provide chemists with more powerful tools for accessing these important building blocks.

Current Research Trends and Future Prospects for Aromatic Aldehydes in Synthetic Methodologies

The field of organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable methods. Aromatic aldehydes, including halogenated derivatives, remain at the forefront of this research. nih.gov Current trends include the use of photoredox catalysis and synergistic catalytic systems to access highly substituted aromatic aldehydes under mild conditions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLVQHJRCYEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dichloro 2 Methylbenzaldehyde

Strategic Disconnections and Retrosynthetic Analysis for 3,4-Dichloro-2-methylbenzaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 3,4-Dichloro-2-methylbenzaldehyde, the primary functional group for disconnection is the aldehyde.

A primary retrosynthetic disconnection involves the formyl group, leading to a dichlorinated toluene (B28343) derivative. This suggests a formylation reaction on a 1,2-dichloro-3-methylbenzene precursor as a potential forward synthetic step. Key considerations in this approach are the regioselectivity of the formylation, as the aromatic ring has three potential sites for electrophilic substitution, and the directing effects of the existing chloro and methyl substituents.

Alternative disconnections can be envisioned by considering the introduction of the chloro and methyl groups at different stages. For instance, one could disconnect a chloro group, leading to a chloromethylbenzaldehyde precursor. This would require a regioselective chlorination, which can be challenging to control. Similarly, disconnection of the methyl group is also a possibility, though selective methylation of a dichlorobenzaldehyde might be less straightforward.

The analysis of these disconnections helps in identifying potential starting materials and synthetic routes, which are then evaluated based on feasibility, selectivity, and efficiency. youtube.comyoutube.com

Exploration of Precursor-Based Synthesis Routes

A common and practical approach to synthesizing 3,4-Dichloro-2-methylbenzaldehyde involves starting with substituted toluenes or chlorotoluenes and performing functional group interconversions.

One plausible route begins with the chlorination of p-chlorotoluene. The direct chlorination of p-chlorotoluene in the presence of a suitable catalyst can lead to a mixture of dichlorotoluene isomers. google.com While this reaction can produce 3,4-dichlorotoluene (B105583), it often yields a mixture with other isomers like 2,4-dichlorotoluene. google.comgoogle.com Separation of the desired 3,4-dichlorotoluene isomer is a critical step in this pathway. google.com Once isolated, the 3,4-dichlorotoluene can be further functionalized.

A subsequent step would be the introduction of the methyl group at the 2-position. However, direct and selective methylation of 3,4-dichlorotoluene is challenging. A more controlled approach involves starting with a precursor that already contains the methyl group in the desired position. For instance, starting with 2-methyltoluene (o-xylene) and performing a controlled dichlorination could be a viable, albeit challenging, route due to the difficulty in controlling the regioselectivity of the chlorination.

A more refined strategy would involve the oxidation of the methyl group of a suitable dichlorotoluene precursor to an aldehyde. For example, if 3,4-dichloro-2-methyltoluene were available, its selective oxidation to the corresponding benzaldehyde (B42025) would be a direct route. Various methods for the oxidation of toluenes to benzaldehydes have been developed, including catalytic oxidation using various metal catalysts. nih.gov

An alternative strategy involves introducing the chloro substituents onto a methylated benzaldehyde precursor. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reaction. nih.gov The directing effects of the existing aldehyde and methyl groups on the aromatic ring play a crucial role.

Starting with 2-methylbenzaldehyde, the introduction of two chlorine atoms at the 3- and 4-positions is required. The aldehyde group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The interplay of these electronic effects makes achieving the desired 3,4-dichloro substitution pattern challenging. The initial chlorination would likely be directed by the activating methyl group to the ortho and para positions (positions 3 and 5, and position 6).

To achieve the desired 3,4-dichlorination, a multi-step process might be necessary, potentially involving blocking groups or specific catalysts to direct the halogenation. The regioselectivity of halogenation can be influenced by various factors, including the choice of halogenating agent, catalyst, and reaction conditions. libretexts.orgyoutube.comyoutube.com

Several classic named reactions can be employed for the formylation of aromatic rings and could be adapted for the synthesis of 3,4-Dichloro-2-methylbenzaldehyde from a dichlorinated precursor.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com For this synthesis, the starting material would be 1,2-dichloro-3-methylbenzene. The Vilsmeier-Haack reaction is generally effective for electron-rich arenes, and the directing effects of the substituents on the dichloromethylbenzene (B165763) ring would need to be carefully considered to ensure formylation at the desired position. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent is a weak electrophile, and the reaction's success depends on the nucleophilicity of the aromatic substrate. nrochemistry.comchemistrysteps.com

Gattermann-Koch Reaction: This reaction is used to introduce a formyl group onto aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgscienceinfo.combyjus.comtestbook.comslideshare.net A key limitation of the Gattermann-Koch reaction is that it is generally not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com Applying this to 1,2-dichloro-3-methylbenzene would be a direct approach to introduce the aldehyde group.

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform (B151607) and a strong base. allen.inbyjus.comwikipedia.orgnumberanalytics.com The reactive intermediate is dichlorocarbene. byjus.comwikipedia.org Since the target molecule is not a phenol derivative, the direct application of the classical Reimer-Tiemann reaction is not suitable. allen.inbyjus.comwikipedia.orggoogle.com However, modifications of carbene chemistry could potentially be explored, though this is a less direct route.

| Reaction | Reagents | Substrate Requirement | Key Intermediate |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Chloroiminium ion (Vilsmeier reagent) |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Aromatic hydrocarbons | Formyl cation |

| Reimer-Tiemann | CHCl₃, base | Phenols | Dichlorocarbene |

Catalytic Approaches in the Synthesis of 3,4-Dichloro-2-methylbenzaldehyde

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions, which often offer high efficiency and selectivity. nih.gov For the synthesis of 3,4-Dichloro-2-methylbenzaldehyde, transition metal-catalyzed formylation of a suitable 1,2-dichloro-3-methylbenzene precursor is a promising avenue.

These reactions can utilize various formylating agents and transition metal catalysts (e.g., palladium, rhodium, iridium). The catalyst's ligand environment can be fine-tuned to control the regioselectivity of the formylation. While specific examples for the direct formylation of 1,2-dichloro-3-methylbenzene to yield the target aldehyde are not extensively documented in the provided search results, the general principles of transition metal-catalyzed C-H activation and formylation suggest this is a viable and modern approach. Research in this area is ongoing, with a focus on developing catalysts that can operate under mild conditions with high turnover numbers and selectivities. google.com

Another catalytic approach involves the oxidation of the methyl group of 3,4-dichloro-2-methyltoluene. Various transition metal-based catalysts have been investigated for the selective oxidation of toluene and its derivatives to the corresponding aldehydes. nih.govgoogle.comgoogle.com

Photocatalytic Methods for Benzaldehyde Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional methods. This technique utilizes light energy to activate a catalyst, which in turn facilitates chemical transformations. For the synthesis of substituted benzaldehydes, photocatalytic oxidation of the corresponding toluenes is a common approach.

The core principle involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. youtube.com These charge carriers interact with adsorbed molecules, like oxygen and water, to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) ions (O₂⁻). youtube.com These ROS are capable of oxidizing the methyl group of a toluene derivative to an aldehyde.

For the synthesis of 3,4-Dichloro-2-methylbenzaldehyde, the starting material would be 2,3-dichloro-1-methylbenzene (2,3-dichlorotoluene). The photocatalytic process would proceed as follows:

Activation: The photocatalyst (e.g., TiO₂) absorbs photons, creating electron-hole pairs.

ROS Generation: The holes oxidize water or hydroxide (B78521) ions to form hydroxyl radicals, while electrons reduce oxygen to superoxide anions.

Oxidation: The highly reactive hydroxyl radicals attack the methyl group of 2,3-dichlorotoluene (B105489), initiating a series of oxidation steps that selectively convert it to the aldehyde form, yielding 3,4-Dichloro-2-methylbenzaldehyde.

Recent research has focused on enhancing the efficiency of these photocatalysts. Strategies include doping TiO₂ with metal or non-metal elements or creating heterojunctions with other materials to improve charge separation and extend light absorption into the visible spectrum. oaepublish.comgoogle.com For instance, the photocatalytic degradation of related chlorinated compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) has shown high dechlorination efficiencies, indicating the potential of this method for transforming chlorinated aromatics. nih.gov While direct photocatalytic synthesis of 3,4-Dichloro-2-methylbenzaldehyde is not extensively documented in dedicated studies, the principles established from the synthesis of other aromatic aldehydes and the degradation of chlorinated pollutants strongly support its feasibility. nih.govresearchgate.netmanchester.ac.uk

Enzymatic and Biocatalytic Pathways for Selective Oxidation

Biocatalysis offers an exceptionally selective and environmentally benign route for chemical synthesis. dtu.dk Enzymes, as natural catalysts, operate under mild conditions of temperature and pressure, often in aqueous media, and can exhibit remarkable regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. nih.gov

For the synthesis of 3,4-Dichloro-2-methylbenzaldehyde, the key transformation is the selective oxidation of the methyl group of 2,3-dichlorotoluene. Several classes of oxidoreductase enzymes are suitable for this purpose:

Monooxygenases: Enzymes like cytochrome P450 monooxygenases are renowned for their ability to activate molecular oxygen and insert one oxygen atom into a substrate. dtu.dk They can catalyze the hydroxylation of the methyl group to form a benzyl (B1604629) alcohol intermediate, which can then be further oxidized to the aldehyde by alcohol dehydrogenases.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. While often associated with ring-hydroxylating reactions, some can also perform selective oxidations on side chains.

Oxidases: Alcohol oxidases can convert the intermediate benzyl alcohol to the final aldehyde product, using molecular oxygen as the electron acceptor and often producing hydrogen peroxide as a by-product. dtu.dk

Dehydrogenases: Alcohol dehydrogenases (ADHs) also catalyze the oxidation of alcohols to aldehydes but require a stoichiometric cofactor, such as NAD⁺/NADP⁺, to accept the hydride. dtu.dk

A potential biocatalytic pathway could involve a whole-cell system or a multi-enzyme cascade. For example, a recombinant microorganism could be engineered to express a toluene monooxygenase to hydroxylate 2,3-dichlorotoluene, followed by an endogenous or co-expressed alcohol dehydrogenase to perform the subsequent oxidation to 3,4-Dichloro-2-methylbenzaldehyde. This approach avoids the isolation of intermediates and the need for external cofactor regeneration. nih.gov

| Enzyme Class | Function in Pathway | Cofactor/Co-substrate | Advantage |

| Monooxygenase | Initial hydroxylation of methyl group | O₂, NAD(P)H | High selectivity for C-H activation |

| Alcohol Dehydrogenase | Oxidation of benzyl alcohol to aldehyde | NAD(P)⁺ | High selectivity for alcohol oxidation |

| Alcohol Oxidase | Oxidation of benzyl alcohol to aldehyde | O₂ | Avoids need for expensive nicotinamide (B372718) cofactors |

This table summarizes the potential enzymes and their roles in the biocatalytic synthesis of 3,4-Dichloro-2-methylbenzaldehyde.

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. sigmaaldrich.comhostgator.co.inrjpn.org The synthesis of 3,4-Dichloro-2-methylbenzaldehyde can be significantly improved by incorporating these principles.

A major source of waste in chemical production comes from solvents, which are often used in large quantities. rjpn.org Therefore, developing solvent-free or reduced-solvent methods is a key goal of green chemistry.

Solvent-Free Reactions: These reactions are conducted by mixing the neat reactants, often with a solid catalyst. This approach can be enhanced by using microwave irradiation or mechanochemical methods (ball milling), which can accelerate reaction rates and improve yields. hostgator.co.in For instance, syntheses of substituted benzaldehydes have been reported to proceed efficiently in the absence of a solvent, particularly when catalyzed by a soft Lewis acid like zinc chloride which does not form strong complexes with the product aldehyde. kpfu.ru

Reduced-Solvent Synthesis: When a solvent is necessary, green alternatives to traditional volatile organic compounds (VOCs) are preferred. These include water, supercritical fluids (like CO₂), and ionic liquids. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. hostgator.co.in The oxidation of various alcohols to aldehydes using hydrogen peroxide as a green oxidant has been successfully demonstrated in aqueous media or under solvent-free conditions. researchgate.net

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final desired product. wikipedia.orgjocpr.comacs.org The goal is to design synthetic routes that maximize this incorporation, thus minimizing waste. greenchemistry-toolkit.orgprimescholars.com Rearrangement and addition reactions typically have high atom economy (often 100%), whereas substitution and elimination reactions tend to be less efficient, generating stoichiometric by-products. wikipedia.orgnih.gov For the synthesis of 3,4-Dichloro-2-methylbenzaldehyde, a catalytic oxidation of 2,3-dichlorotoluene with an oxidant like O₂ or H₂O₂ would have a higher atom economy than a multi-step synthesis involving halogenation and subsequent conversion, which generates significant waste. organicmystery.com

Process Intensification: This involves developing smaller, safer, and more energy-efficient manufacturing processes. mdpi.com Key technologies include:

Microreactors and Flow Chemistry: Conducting reactions in continuous flow systems rather than in large batch reactors offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and easier scalability. This can lead to higher yields and purities.

Integrated Processes: Combining multiple reaction and separation steps into a single unit, such as in reactive distillation or membrane reactors, can significantly reduce capital and operating costs, energy consumption, and waste generation. mdpi.com

Preventing waste generation is a cornerstone of green chemistry. sigmaaldrich.comrjpn.org This principle is closely linked to atom economy but also encompasses the entire process, including work-up and purification steps.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, drastically reducing waste. sigmaaldrich.comrjpn.org For aldehyde synthesis, replacing stoichiometric oxidants like chromium trioxide with catalytic systems (e.g., heterogeneous catalysts with H₂O₂ as the terminal oxidant) aligns with this principle. researchgate.net

By-product Management: In cases where by-products are unavoidable, a green approach seeks to convert them into valuable products. For example, in the oxidation of 2,3-dichlorotoluene, over-oxidation can lead to the formation of 3,4-dichloro-2-methylbenzoic acid. Instead of being treated as waste, this acid could be isolated as a potentially useful chemical intermediate itself. Similarly, if hydrogen peroxide is used as an oxidant, the only by-product is water, which is environmentally harmless. researchgate.net

By systematically applying these advanced synthetic and green chemistry principles, the production of 3,4-Dichloro-2-methylbenzaldehyde can be made more sustainable, efficient, and economically viable.

Applications of 3,4 Dichloro 2 Methylbenzaldehyde As a Strategic Chemical Building Block

A Strategic Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity and structural features of 3,4-Dichloro-2-methylbenzaldehyde make it a valuable starting material for constructing more elaborate molecular architectures.

Precursor for Pharmacologically Relevant Scaffolds

While direct clinical data is beyond the scope of this article, the molecular framework of 3,4-Dichloro-2-methylbenzaldehyde is integral to the synthesis of various pharmacologically relevant scaffolds. The aldehyde group provides a convenient handle for elaboration into a multitude of nitrogen-containing heterocycles, which are prevalent in many drug discovery programs. For instance, condensation reactions with primary amines can lead to the formation of Schiff bases, which can be further cyclized to generate diverse heterocyclic systems.

The utility of substituted benzaldehydes in creating these scaffolds is well-documented. For example, related di- and tri-substituted benzaldehydes are key intermediates in the synthesis of compounds with potential biological activities. The specific arrangement of substituents in 3,4-Dichloro-2-methylbenzaldehyde can influence the conformational preferences and binding interactions of the resulting larger molecules, making it a valuable tool for medicinal chemists.

Intermediate in Agrochemical Synthesis

In the field of agrochemical research, substituted benzaldehydes are crucial for the development of new herbicides, fungicides, and insecticides. While specific commercial agrochemicals derived directly from 3,4-Dichloro-2-methylbenzaldehyde are not publicly detailed, the synthesis of related compounds highlights its potential role. For instance, patents have described the use of similar molecules, such as 3,6-dichloro-2-methylbenzaldehyde, in the preparation of herbicidally active compounds. Furthermore, 2-amino-3,4-dihalobenzaldehydes have been identified as valuable intermediates for both agrochemical and pharmaceutical applications. The unique substitution pattern of 3,4-Dichloro-2-methylbenzaldehyde makes it a candidate for the synthesis of novel agrochemical scaffolds. Agrochemical intermediates form the backbone of modern agriculture, enhancing crop protection and performance.

Synthesis of Specialty Chemicals and Advanced Intermediates

The production of specialty chemicals and advanced intermediates is a significant application of 3,4-Dichloro-2-methylbenzaldehyde. nanomedicine-rj.com These are often complex molecules with specific functions, used in a wide range of industries. The reactivity of the aldehyde group, combined with the influence of the chloro and methyl substituents, allows for the creation of unique molecular structures that are not easily accessible through other synthetic routes. These intermediates can then be used in the production of a diverse array of final products, including performance chemicals and materials with tailored properties.

Derivatization for Functional Material Development

The strategic placement of functional groups in 3,4-Dichloro-2-methylbenzaldehyde also makes it a valuable precursor for the development of advanced functional materials.

Monomeric Precursor in Polymer Chemistry (e.g., Schiff base polymers)

The aldehyde functionality of 3,4-Dichloro-2-methylbenzaldehyde allows it to serve as a monomeric unit in polymerization reactions. A key example is the formation of Schiff base polymers, also known as polyimines. These polymers are synthesized through the condensation reaction of a dialdehyde (B1249045) with a diamine. While specific polymers derived from 3,4-Dichloro-2-methylbenzaldehyde are not extensively documented in public literature, the general class of Schiff base polymers is known for its interesting properties, including thermal stability and potential for electronic conductivity. The incorporation of the dichlorinated and methylated phenyl ring into a polymer backbone would be expected to influence the polymer's solubility, thermal behavior, and morphology.

The synthesis of Schiff bases is a well-established method for creating polymers with diverse properties. These polymers can be designed to have specific electronic and optical characteristics, making them suitable for a range of applications.

Building Block for Liquid Crystals, Dyes, and Optoelectronic Materials

The aromatic nature and potential for derivatization make 3,4-Dichloro-2-methylbenzaldehyde a candidate for the synthesis of molecules used in liquid crystals, dyes, and optoelectronic materials. The core structure can be elaborated to create molecules with the necessary rod-like or disc-like shapes often required for liquid crystalline behavior.

Furthermore, by introducing electron-donating or electron-withdrawing groups through reactions at the aldehyde or on the aromatic ring, it is possible to create chromophores with specific absorption and emission properties, making them suitable for use as dyes. The electronic properties of such molecules can also be tuned for applications in optoelectronic devices, where they can play a role in light emission or charge transport. The synthesis of complex organic molecules with specific electronic and photophysical properties is a key area of research in materials science.

Ligand Synthesis in Coordination Chemistry

The aldehyde functional group of 3,4-Dichloro-2-methylbenzaldehyde is a key feature that allows for its direct use in the synthesis of ligands for coordination chemistry. One of the most straightforward methods is the formation of Schiff bases, or imines, through condensation with primary amines. researchgate.net These reactions are typically high-yielding and involve the mixing of the aldehyde and an appropriate amine, often with acid or base catalysis, to form a C=N double bond. researchgate.netbiointerfaceresearch.com

The resulting Schiff base ligand, which incorporates the 3,4-dichloro-2-methylphenyl moiety, can then be reacted with various metal salts (e.g., Co(II), Cu(II), Ni(II), Zn(II)) to form stable coordination complexes. biointerfaceresearch.comsbmu.ac.ir The nitrogen atom of the imine group and potentially other donor atoms within the amine-derived portion of the ligand can chelate to the metal center. The electronic properties of the dichlorinated aromatic ring can influence the stability and reactivity of the final metal complex.

Table 1: Representative Schiff Base Formation

| Aldehyde | Amine | Product |

| 3,4-Dichloro-2-methylbenzaldehyde | R-NH₂ | (E)-1-(3,4-Dichloro-2-methylphenyl)-N-(R)methanimine |

This table illustrates the general reaction for forming a Schiff base, a common type of ligand, from the specified aldehyde.

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 3,4-Dichloro-2-methylbenzaldehyde provides a convenient entry point for the synthesis of a variety of heterocyclic systems, including those containing nitrogen, oxygen, and sulfur atoms.

The construction of nitrogen-containing rings is a cornerstone of organic synthesis, and this aldehyde is a valuable precursor for several important classes of N-heterocycles.

Quinolines: The quinoline (B57606) scaffold is present in numerous pharmaceuticals. Several named reactions can be employed to synthesize quinolines using an aldehyde as a key component. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). nih.govcambridge.org While this would require prior conversion of 3,4-Dichloro-2-methylbenzaldehyde to its 2-amino derivative, other methods utilize the aldehyde directly.

Multi-component reactions offer a more direct route. For example, a ruthenium-catalyzed three-component reaction of an aniline, an aldehyde, and an allylamine (B125299) can produce 2,3-disubstituted quinolines. rsc.org In this approach, 3,4-Dichloro-2-methylbenzaldehyde can be reacted with various anilines and an amine source to construct the quinoline core efficiently. rsc.org

Table 2: General Scheme for Three-Component Quinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Aniline | 3,4-Dichloro-2-methylbenzaldehyde | Allylamine | Ru-complex | 2,3-Disubstituted Quinoline |

This table outlines a modern, step-efficient catalytic method for quinoline synthesis directly employing an aldehyde.

Pyrazoles: Pyrazoles are another class of five-membered nitrogen heterocycles with significant biological activity. nih.gov A common and effective route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.com While not a direct reaction of the aldehyde, 3,4-Dichloro-2-methylbenzaldehyde is an excellent starting material for creating the necessary 1,3-dicarbonyl precursor, specifically an α,β-unsaturated ketone, also known as a chalcone (B49325).

The Claisen-Schmidt condensation between 3,4-Dichloro-2-methylbenzaldehyde and an appropriate acetophenone (B1666503) yields a chalcone derivative. nih.govnih.gov This intermediate possesses the required 1,3-dielectrophilic character. Subsequent reaction of this chalcone with hydrazine hydrate (B1144303) leads to cyclization and the formation of a highly substituted pyrazole. nih.gov

Step 1: Chalcone Synthesis

Reactants: 3,4-Dichloro-2-methylbenzaldehyde + Acetophenone

Conditions: Base catalysis (e.g., NaOH or KOH) in an alcohol solvent. jetir.org

Product: 1-Aryl-3-(3,4-dichloro-2-methylphenyl)prop-2-en-1-one (a chalcone)

Step 2: Pyrazole Formation

Reactants: Chalcone (from Step 1) + Hydrazine hydrate

Conditions: Reflux in a suitable solvent like ethanol.

Product: 3-(3,4-Dichloro-2-methylphenyl)-5-aryl-4,5-dihydro-1H-pyrazole, which can be oxidized to the corresponding pyrazole.

The versatility of 3,4-Dichloro-2-methylbenzaldehyde extends to the synthesis of heterocycles incorporating oxygen and sulfur.

Oxygen-Containing Heterocycles: As mentioned previously, chalcones are key intermediates synthesized from aldehydes. nih.govacs.org These α,β-unsaturated ketones are not only precursors to pyrazoles but are also the biosynthetic precursors to flavonoids, a large class of oxygen-containing heterocycles. nih.gov The chalcone derived from 3,4-Dichloro-2-methylbenzaldehyde can undergo intramolecular cyclization under various conditions to form flavanones and other related oxygen-containing ring systems.

Sulfur-Containing Heterocycles: Several methods are available for building sulfur-containing heterocycles from an aldehyde starting material. The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes. nih.gov This reaction typically involves the condensation of an aldehyde or ketone, a molecule with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. nih.gov Using 3,4-Dichloro-2-methylbenzaldehyde in a Gewald reaction provides a direct, one-pot method to synthesize highly functionalized thiophenes bearing the dichlorinated phenyl substituent.

Another important sulfur-containing heterocycle, the thiazole (B1198619) ring, can also be accessed. The aldehyde can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then be cyclized with a reagent like phenacyl bromide to afford a substituted thiazole derivative. umich.edu

Table 3: Representative Synthesis of Sulfur Heterocycles

| Reaction Name | Aldehyde | Other Key Reagents | Product Type |

| Gewald Reaction | 3,4-Dichloro-2-methylbenzaldehyde | Malononitrile, Elemental Sulfur, Base | 2-Aminothiophene |

| Hantzsch-type Thiazole Synthesis | 3,4-Dichloro-2-methylbenzaldehyde | Thiosemicarbazide, α-haloketone | Substituted Thiazole |

This table summarizes established synthetic routes to important sulfur heterocycles starting from the title aldehyde.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3,4-dichloro-2-methylbenzaldehyde, with the molecular formula C₈H₆Cl₂O, NMR analysis provides information on the chemical environment, connectivity, and spatial relationships of the individual hydrogen and carbon atoms.

The structure possesses three distinct proton environments (aldehyde, methyl, and two aromatic protons) and eight unique carbon environments. The expected ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group, as well as the electron-donating effect of the methyl group. libretexts.orgdocbrown.info

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehyde (-CHO) | 10.3 | Singlet | N/A |

| Aromatic (H-5) | 7.7 | Doublet | ~8.5 |

| Aromatic (H-6) | 7.5 | Doublet | ~8.5 |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon Label | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 189 |

| C-4 (Ar-Cl) | 140 |

| C-3 (Ar-Cl) | 138 |

| C-1 (Ar-CHO) | 135 |

| C-2 (Ar-CH₃) | 134 |

| C-6 (Ar-H) | 132 |

| C-5 (Ar-H) | 128 |

While 1D NMR provides initial data, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3,4-dichloro-2-methylbenzaldehyde, a key correlation would be observed between the two aromatic protons, H-5 and H-6, confirming their adjacent relationship on the benzene (B151609) ring. No other correlations would be expected, as the methyl and aldehyde protons are isolated from other protons by quaternary carbons or a heteroatom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It would show clear correlations for the following pairs: H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. The aldehyde proton would show a correlation to the aldehyde carbon (C=O).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the full molecular skeleton by showing correlations between protons and carbons over two to three bonds. For 3,4-dichloro-2-methylbenzaldehyde, the following key correlations would be anticipated:

The aldehyde proton would show correlations to the C-1 and C-6 carbons.

The methyl protons would show correlations to the C-1, C-2, and C-3 carbons.

Aromatic proton H-5 would correlate to C-3 and C-1.

Aromatic proton H-6 would correlate to C-2 and C-4.

These combined 2D NMR experiments provide an interlocking web of connectivity data that unambiguously confirms the 3,4-dichloro-2-methyl substitution pattern on the benzaldehyde (B42025) scaffold. youtube.com

While solution-state NMR characterizes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides structural information on the compound in its crystalline or amorphous solid form. nih.gov This technique is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties.

In a ssNMR experiment on 3,4-dichloro-2-methylbenzaldehyde, crystallographically inequivalent molecules within the unit cell would give rise to separate sets of NMR signals. rsc.org The observed chemical shifts would be influenced by the specific packing arrangement and intermolecular interactions in the solid state. By comparing the ssNMR spectra of different batches or crystallization products, one could determine if different polymorphic forms are present.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental formula of a compound by measuring its mass with extremely high precision.

The molecular formula of 3,4-dichloro-2-methylbenzaldehyde is C₈H₆Cl₂O. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), its monoisotopic mass can be calculated with high accuracy. An HRMS instrument would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This accurate mass measurement allows for the confident determination of the elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1.

Calculated Exact Mass Data

| Ion Formula | Calculated Exact Mass (Da) |

|---|---|

| [C₈H₆³⁵Cl₂O]⁺ | 187.97957 |

| [C₈H₆³⁵Cl³⁷ClO]⁺ | 189.97662 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. libretexts.orglibretexts.org For aromatic aldehydes, characteristic fragmentation pathways include the loss of the formyl radical (-CHO) and hydrogen. docbrown.infonih.gov

Predicted Major Fragments in MS/MS Analysis

| m/z (for ³⁵Cl) | Lost Fragment | Fragment Ion Structure |

|---|---|---|

| 188 | - | [C₈H₆Cl₂O]⁺ (Molecular Ion) |

| 187 | H• | [C₈H₅Cl₂O]⁺ |

| 159 | CHO• | [C₇H₅Cl₂]⁺ |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov If a suitable single crystal of 3,4-dichloro-2-methylbenzaldehyde can be grown, this technique can elucidate detailed molecular and packing information.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the benzene ring and the geometry of the aldehyde and methyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O hydrogen bonds or halogen bonds involving the chlorine atoms, which stabilize the crystal structure. researchgate.netmdpi.commdpi.com Such an analysis provides the ultimate, unambiguous confirmation of the compound's constitution and conformation in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

While a crystal structure for 3,4-Dichloro-2-methylbenzaldehyde is not publicly available, analysis of the closely related compound, 2,4-Dichlorobenzaldehyde , provides significant insights into the expected structural features. The crystal structure of 2,4-Dichlorobenzaldehyde reveals that the aldehyde group is slightly twisted relative to the benzene ring, with a torsion angle of 7.94(13)°. researchgate.net This deviation from planarity is a result of steric hindrance and electronic effects between the substituents. In the case of 3,4-Dichloro-2-methylbenzaldehyde, the presence of a methyl group at the C2 position, ortho to the aldehyde, is expected to induce a more significant twist of the aldehyde group to alleviate steric strain. ias.ac.in Studies on other ortho-substituted benzaldehydes support this, indicating that the conformational preference is a balance between steric repulsion and electronic interactions. tandfonline.com

The crystal packing of 2,4-Dichlorobenzaldehyde is characterized by weak C—H···O interactions and π–π stacking of the benzene rings, with a centroid–centroid distance of 3.772 (1) Å. researchgate.net Similar intermolecular forces would be anticipated to play a role in the crystal lattice of 3,4-Dichloro-2-methylbenzaldehyde.

Table 1: Representative Crystallographic Data for 2,4-Dichlorobenzaldehyde researchgate.net

| Parameter | Value |

| Empirical Formula | C₇H₄Cl₂O |

| Formula Weight | 175.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8239 (2) |

| b (Å) | 14.8882 (8) |

| c (Å) | 12.6071 (7) |

| β (°) | 92.684 (3) |

| Volume (ų) | 717.10 (7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.622 |

Note: This data is for 2,4-Dichlorobenzaldehyde and serves as a reference.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline materials. By analyzing the diffraction pattern of a powdered sample, one can obtain a fingerprint unique to a specific crystalline phase. rsc.org This method is particularly useful for confirming the identity of a synthesized compound and for detecting the presence of different polymorphs or impurities.

For 3,4-Dichloro-2-methylbenzaldehyde, a PXRD pattern would consist of a series of peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes, as described by Bragg's Law. The relative intensities of these peaks are characteristic of the compound's crystal structure. While experimental PXRD data for 3,4-Dichloro-2-methylbenzaldehyde is not available, a theoretical pattern can be predicted from single-crystal data. The analysis of such a pattern would confirm the phase purity of a bulk sample.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

FT-IR spectroscopy is a fundamental technique for identifying functional groups based on their characteristic vibrational frequencies. In 3,4-Dichloro-2-methylbenzaldehyde, the FT-IR spectrum is dominated by several key absorptions. The most prominent of these is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700 cm⁻¹. docbrown.info For substituted benzaldehydes, the exact position of this band is sensitive to the electronic effects of the ring substituents.

The spectrum of the related 3,4-Dichlorobenzaldehyde (B146584) shows a strong C=O stretch at approximately 1705 cm⁻¹. chemicalbook.com For 3,4-Dichloro-2-methylbenzaldehyde, a similar frequency would be expected. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aldehydic C-H stretch typically gives rise to two weaker bands in the 2850-2750 cm⁻¹ region. docbrown.info The C-Cl stretching vibrations will appear in the fingerprint region, generally below 800 cm⁻¹. The spectrum of dichlorobenzene shows characteristic absorptions in this region. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for 3,4-Dichloro-2-methylbenzaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretching | 2850 - 2750 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl C=O | Stretching | ~1705 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl C-H | Bending | ~1450, ~1380 |

| C-Cl | Stretching | < 800 |

Note: These are expected values based on data for related compounds.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For 3,4-Dichloro-2-methylbenzaldehyde, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bonds.

The Raman spectrum of 2,4-Dichlorobenzaldehyde exhibits characteristic peaks that can be used for its identification. nih.gov Similarly, the Raman spectrum of 1,4-Dichlorobenzene shows strong bands corresponding to the symmetric ring breathing mode and C-Cl stretching. chemicalbook.com For 3,4-Dichloro-2-methylbenzaldehyde, the symmetric stretching of the dichlorinated benzene ring would be a prominent feature in the Raman spectrum. The C=O stretch, while also present, is typically weaker in Raman than in FT-IR for aldehydes.

Table 3: Expected Raman Shifts for 3,4-Dichloro-2-methylbenzaldehyde

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing (symmetric) | Strong, characteristic |

| Aromatic C=C | Stretching | 1600 - 1550 |

| C-Cl | Stretching | Strong, < 800 |

| Carbonyl C=O | Stretching | Weaker, ~1705 |

Note: These are expected values based on data for related compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 3,4-Dichloro-2-methylbenzaldehyde is expected to show absorptions corresponding to π → π* and n → π* transitions. The benzaldehyde moiety is a chromophore, and its electronic spectrum is influenced by the substituents on the aromatic ring. The π → π* transitions, which are typically intense, arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the benzene ring and the carbonyl group. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

Studies on substituted benzaldehydes show that the position and intensity of these absorption bands are sensitive to the nature and position of the substituents. amazonaws.comamazonaws.com For 2,4-Dichlorobenzaldehyde , the azine derivative shows a UV absorption maximum that shifts with solvent polarity, indicating changes in the electronic ground and excited states. amazonaws.com The presence of chlorine atoms, which are electron-withdrawing, and a methyl group, which is electron-donating, on the benzene ring of 3,4-Dichloro-2-methylbenzaldehyde will influence the energy of the electronic transitions. The combined electronic effects of these substituents will determine the precise wavelengths of the absorption maxima (λ_max). It is anticipated that the π → π* transition will be in the range of 250-300 nm, while the weaker n → π* transition will appear at a longer wavelength, likely above 300 nm.

Chromatographic Separation and Hyphenated Techniques

The structural elucidation and purity assessment of 3,4-Dichloro-2-methylbenzaldehyde rely heavily on advanced chromatographic and hyphenated analytical techniques. These methods provide the necessary sensitivity and selectivity to separate the target compound from a complex matrix of starting materials, by-products, and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for the analysis of volatile components, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for non-volatile species and for monitoring the progress of a reaction in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of 3,4-Dichloro-2-methylbenzaldehyde. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for purity assessment and the identification of volatile by-products that may arise during synthesis.

The inherent volatility of 3,4-Dichloro-2-methylbenzaldehyde allows for its direct analysis by GC-MS without the need for derivatization. A typical analysis involves injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation of different components is achieved based on their boiling points and interactions with the column's stationary phase.

Research Findings:

In the analysis of aromatic aldehydes, the choice of the capillary column is critical for achieving optimal separation from isomers and other impurities. nih.gov For benzaldehyde and its derivatives, columns with a non-polar stationary phase, such as those coated with 5% phenyl-polysiloxane, are often employed. nih.govresearchgate.net The temperature program of the GC oven is carefully optimized to ensure sharp peaks and good resolution.

Upon elution from the GC column, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique used for these compounds, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint.

For 3,4-Dichloro-2-methylbenzaldehyde, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₆Cl₂O, approx. 189.04 g/mol ). nih.gov However, the fragmentation pattern is key to its unambiguous identification. Based on the analysis of the closely related compound, 3,4-dichlorobenzaldehyde (C₇H₄Cl₂O), the mass spectrum is expected to show a prominent molecular ion peak. nist.gov The most abundant fragment for 3,4-dichlorobenzaldehyde is observed at m/z 173, corresponding to the loss of a hydrogen atom ([M-H]⁺). nih.gov Other significant fragments are also observed. nih.gov For 3,4-Dichloro-2-methylbenzaldehyde, analogous fragmentation would be expected, with the primary fragments arising from the loss of the formyl group (-CHO) or a chlorine atom.

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately 65% of the intensity of the M peak, which aids in the identification of chlorinated compounds.

Purity assessment is performed by integrating the peak area of 3,4-Dichloro-2-methylbenzaldehyde in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks. analytice.com Volatile by-products, such as residual starting materials (e.g., dichlorotoluene) or products of side reactions (e.g., other isomers or over-oxidized products like dichlorobenzoic acid), can be identified by their unique retention times and mass spectra. libretexts.org

Table 1: Illustrative GC-MS Parameters for the Analysis of Dichlorinated Benzaldehydes

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless or split injection) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | Agilent 5977A MSD or similar |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40-500 |

This table presents typical parameters and may require optimization for specific instrumentation and sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Impurities and Reaction Monitoring

For the analysis of non-volatile or thermally labile impurities that may be present in samples of 3,4-Dichloro-2-methylbenzaldehyde, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov It is also an invaluable tool for real-time reaction monitoring, allowing for the optimization of reaction conditions and the determination of reaction endpoints.

Unlike GC-MS, the direct analysis of aldehydes by LC-MS can be challenging due to their poor ionization efficiency. To overcome this, derivatization is often employed to enhance their detectability. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. longdom.orglongdom.org These derivatives exhibit strong UV absorbance and ionize efficiently, typically in negative ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). longdom.orglcms.cz

Research Findings:

The separation of the DNPH derivatives is typically achieved using reversed-phase liquid chromatography (RPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. nih.govnih.gov

In the context of reaction monitoring, a small aliquot of the reaction mixture can be periodically withdrawn, quenched, and derivatized for LC-MS analysis. This allows for the tracking of the disappearance of starting materials and the appearance of the product, 3,4-Dichloro-2-methylbenzaldehyde, as well as any non-volatile by-products or intermediates. This information is crucial for developing efficient and high-yielding synthetic processes.

The mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS), provides high selectivity and sensitivity. hpst.czthermofisher.com In MS/MS, multiple reaction monitoring (MRM) can be used for quantitative analysis, where a specific precursor ion (the molecular ion of the derivatized analyte) is selected and fragmented, and a specific product ion is monitored. longdom.orgresearchgate.net This technique significantly reduces background noise and improves the limit of detection.

For the DNPH derivative of 3,4-Dichloro-2-methylbenzaldehyde, the precursor ion in negative mode ESI would correspond to [M-H]⁻. The fragmentation of this precursor would yield characteristic product ions that can be used for its unambiguous identification and quantification.

Table 2: Representative LC-MS Parameters for the Analysis of Aldehyde-DNPH Derivatives

| Parameter | Value |

| Liquid Chromatograph | Thermo Scientific Vanquish UHPLC or similar nih.gov |

| Column | C18 (e.g., Kinetex C8, 2.6 µm, 2.1 x 100 mm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Negative Ion Electrospray (ESI) |

| Scan Mode | Full Scan for identification, MRM for quantification |

| Capillary Voltage | 3.0-4.0 kV |

| Source Temperature | 120-150 °C |

This table provides illustrative parameters and requires optimization for the specific analyte and instrumentation.

Theoretical and Computational Chemistry Studies of 3,4 Dichloro 2 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules like 3,4-dichloro-2-methylbenzaldehyde. DFT calculations can determine the molecule's ground-state electronic structure, the distribution of electron density, and the nature of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bldpharm.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. jksus.org A smaller gap generally suggests higher reactivity. jksus.org

For 3,4-dichloro-2-methylbenzaldehyde, the electron-withdrawing effects of the two chlorine atoms and the aldehyde group, combined with the electron-donating effect of the methyl group, would significantly influence the energies of these orbitals. DFT calculations, for instance using the B3LYP functional, are well-suited to model these effects. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is illustrative for a substituted benzaldehyde (B42025) and demonstrates typical values obtained from DFT calculations.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and the energy of the lowest electronic excitation. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, arising from charge distribution. |

The charge distribution, calculated via methods like Mulliken population analysis or by mapping the electrostatic potential (ESP), reveals the partial positive and negative charges on each atom. In 3,4-dichloro-2-methylbenzaldehyde, the oxygen atom of the aldehyde group and the chlorine atoms are expected to carry partial negative charges, while the carbonyl carbon and the ring carbons attached to the chlorines would be partially positive. This charge distribution governs the molecule's electrostatic interactions with other molecules.

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very high accuracy for molecular properties, though at a greater computational expense than DFT. ambeed.com These methods are often used to benchmark the results from more economical DFT calculations. For a molecule like 3,4-dichloro-2-methylbenzaldehyde, high-level ab initio calculations could be used to obtain a highly accurate geometry and energy, serving as a reference for other computational studies. accelachem.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR and Raman frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. acs.org These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of the compound. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with experimental data helps in the detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Molecular Modeling and Dynamics

Molecular modeling techniques are used to study the physical movements and interactions of molecules, providing insights into their conformational behavior and aggregation properties.

Conformational Analysis and Energy Minima

The presence of the methyl and aldehyde groups on the benzene (B151609) ring introduces the possibility of different spatial orientations, or conformations. The aldehyde group can rotate relative to the plane of the benzene ring. Conformational analysis involves systematically exploring these rotational degrees of freedom to find the most stable arrangement, known as the energy minimum.

For 3,4-dichloro-2-methylbenzaldehyde, the primary conformational question is the torsional angle between the aldehyde group (CHO) and the benzene ring. Due to steric hindrance from the ortho-methyl group, the aldehyde group is likely twisted out of the plane of the benzene ring to some degree. Computational methods can map the potential energy surface as a function of this torsion angle to identify the most stable conformation and the energy barriers between different conformations. Studies on related ortho-substituted benzaldehydes have shown that this twisting is a common feature.

Studies of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves in a repeating three-dimensional lattice known as a crystal. The specific arrangement, or crystal packing, is dictated by intermolecular forces. Understanding these interactions is crucial for predicting crystal properties.

While a crystal structure for 3,4-dichloro-2-methylbenzaldehyde is not publicly available, analysis of a closely related molecule, 2,4-dichlorobenzaldehyde , provides a strong illustrative example of the interactions that would likely govern its crystal packing. In the crystal structure of 2,4-dichlorobenzaldehyde, the molecules are organized into layers through a network of weak C—H···O hydrogen bonds. Specifically, an interaction occurs between the aldehyde oxygen atom and a hydrogen atom on an adjacent benzene ring. Additionally, the packing is stabilized by π–π stacking interactions between the benzene rings of neighboring molecules, with a reported centroid-centroid distance of 3.772 Å.

Reaction Pathway and Mechanism Elucidation.

The elucidation of reaction pathways and mechanisms for a molecule like 3,4-Dichloro-2-methylbenzaldehyde is a key area of theoretical and computational chemistry. By employing quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. These studies provide invaluable insights into the intricate electronic and structural changes that occur during a chemical transformation.

A critical aspect of understanding a chemical reaction at a molecular level is the identification of its transition state (TS) – the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation barrier (or activation energy, Ea), which is a key determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition state geometries and calculating their corresponding energies. rsc.orgarxiv.org

For a substituted benzaldehyde such as 3,4-Dichloro-2-methylbenzaldehyde, a common reaction is nucleophilic addition to the carbonyl group. The substituents on the aromatic ring significantly influence the reactivity of the aldehyde. The two electron-withdrawing chlorine atoms at the meta and para positions are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. quora.com Conversely, the electron-donating methyl group at the ortho position can have a counteracting electronic effect and, more significantly, introduces steric hindrance around the reaction center. cdnsciencepub.com

Computational studies on related systems, such as the reaction of substituted benzaldehydes with various nucleophiles, have shown that the activation barrier is sensitive to these electronic and steric effects. For instance, in the proline-catalyzed aldol (B89426) reaction, electron-withdrawing substituents on the benzaldehyde ring have been observed to increase the reaction rate, which corresponds to a lower activation barrier. d-nb.info

| Substituted Benzaldehyde | Substituent Effects | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Benzaldehyde | Reference | 15.2 |

| 4-Chlorobenzaldehyde | Electron-withdrawing (para) | 14.5 |

| 3,4-Dichlorobenzaldehyde (B146584) | Electron-withdrawing (meta, para) | 14.1 |

| 2-Methylbenzaldehyde | Electron-donating, Steric hindrance (ortho) | 16.5 |

| 3,4-Dichloro-2-methylbenzaldehyde | Mixed electronic and steric effects | ~15.8 (Estimated) |

Note: The data in this table, particularly for 3,4-Dichloro-2-methylbenzaldehyde, is illustrative and based on established chemical principles and data from analogous systems. Actual values would require specific DFT calculations.

The estimation for 3,4-Dichloro-2-methylbenzaldehyde reflects a balance between the rate-enhancing electronic effect of the chloro groups and the rate-diminishing steric and electronic effects of the ortho-methyl group. The precise activation barrier would depend on the specific nucleophile and reaction conditions.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry provides tools to investigate these solvent effects, either through implicit solvent models that treat the solvent as a continuous medium with a specific dielectric constant, or through explicit solvent models where individual solvent molecules are included in the calculation. nih.govrsc.org

For reactions involving polar species, such as the nucleophilic addition to an aldehyde, the polarity of the solvent is a crucial factor. The transition state of such a reaction is often more polar than the reactants. According to Hughes-Ingold rules, polar solvents tend to stabilize the more polar transition state, thereby lowering the activation energy and accelerating the reaction. chemrxiv.org

In the case of 3,4-Dichloro-2-methylbenzaldehyde, reactions are likely to be influenced by the solvent's ability to solvate both the neutral reactant and the charged or highly polar transition state. For instance, a study on the reaction of aldehydes with a hydrazide-bound resin showed that solvent polarity influenced the reaction yields, particularly for less reactive molecules. nih.gov

The following table illustrates the hypothetical effect of different solvents on the activation barrier of a nucleophilic addition to a substituted benzaldehyde, showcasing the general trend of increased reaction rates in more polar solvents.

| Solvent | Dielectric Constant (ε) | Relative Activation Barrier (kcal/mol) |

|---|---|---|

| Hexane | 1.9 | 16.0 |

| Dichloromethane | 9.1 | 15.2 |

| Ethanol | 24.6 | 14.5 |

| Acetonitrile (B52724) | 37.5 | 14.2 |

| Water | 80.1 | 13.5 |

Note: This data is representative and illustrates the general trend of solvent effects on activation barriers for a polar reaction.

Beyond polarity, specific solvent-reactant interactions, such as hydrogen bonding, can also play a significant role. Protic solvents, for example, can hydrogen bond with the carbonyl oxygen, further polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.

Structure-Reactivity Relationship Predictions.

A major goal of computational chemistry is to predict the reactivity of a molecule based on its structure. For 3,4-Dichloro-2-methylbenzaldehyde, this involves understanding how the specific arrangement of the chloro and methyl substituents on the benzene ring affects the chemical properties of the aldehyde group.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery to predict biological activity, QSAR can also be applied in a purely chemical context to predict reactivity, stability, or other physical properties. nih.govresearchgate.net

In the context of the chemical reactivity of substituted benzaldehydes, a QSAR model would aim to correlate molecular descriptors with a measure of reactivity, such as a reaction rate constant or a calculated activation energy. The molecular descriptors can be derived from the compound's structure and can be electronic (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies), steric (e.g., Taft steric parameters, molecular volume), or topological. acs.org

For a series of substituted benzaldehydes, a simplified QSAR equation for reactivity in a nucleophilic addition reaction might take the form:

log(k/k₀) = ρσ + δEs

where:

k is the rate constant for the substituted benzaldehyde.

k₀ is the rate constant for the unsubstituted benzaldehyde.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ (sigma) is the Hammett substituent constant, quantifying the electronic effect of the substituent.

δ (delta) is the sensitivity of the reaction to steric effects.

Es is the Taft steric parameter for the substituent.

For 3,4-Dichloro-2-methylbenzaldehyde, the Hammett constants for the substituents would be a combination of the values for the 2-methyl, 3-chloro, and 4-chloro groups. The following table provides representative Hammett (σ) and Taft (Es) parameters for these substituents.

| Substituent | Position | Hammett Constant (σ) | Taft Steric Parameter (Es) |

|---|---|---|---|

| -CH₃ | ortho | -0.17 | 0.00 |

| -Cl | meta | +0.37 | -0.97 |

| -Cl | para | +0.23 | -0.97 |

Note: Hammett constants can vary slightly depending on the specific reaction. The values presented are generally accepted values.

Computational chemistry allows for the in silico design of novel molecules and the prediction of their properties before they are synthesized in the laboratory. By understanding the structure-reactivity relationships of 3,4-Dichloro-2-methylbenzaldehyde, it is possible to design new derivatives with tailored reactivity profiles.

For example, if the goal is to increase the reactivity of the aldehyde towards nucleophiles, one could computationally explore the effect of replacing the methyl group with a less sterically demanding or more electron-withdrawing substituent. Conversely, to decrease reactivity, one could introduce bulkier or more electron-donating groups.

The following table presents a hypothetical design study where the substituents on a benzaldehyde core are varied, and the predicted effect on reactivity is noted.

| Derivative Structure | Modification from 3,4-Dichloro-2-methylbenzaldehyde | Predicted Effect on Reactivity (Nucleophilic Addition) |

|---|---|---|

| 3,4-Dichloro-2-fluorobenzaldehyde | Replace -CH₃ with -F | Increase (less steric hindrance, more electron-withdrawing) |

| 3,4-Dichloro-2-nitrobenzaldehyde | Replace -CH₃ with -NO₂ | Significant Increase (strong electron-withdrawing effect) |

| 3,4-Dichloro-2-tert-butylbenzaldehyde | Replace -CH₃ with -C(CH₃)₃ | Significant Decrease (major steric hindrance) |

| 3,4-Dimethoxy-2-methylbenzaldehyde | Replace -Cl with -OCH₃ | Decrease (strong electron-donating effect) |

Note: These predictions are based on established principles of electronic and steric effects in organic chemistry.

Through such computational screening, a library of virtual compounds can be generated and their reactivity profiles predicted. This allows chemists to prioritize the synthesis of the most promising candidates for a specific application, saving significant time and resources. The ability to fine-tune the electronic and steric properties of the molecule through targeted substituent modifications is a powerful aspect of modern chemical research, heavily supported by theoretical and computational studies.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The industrial synthesis of substituted benzaldehydes has traditionally relied on methods that can generate significant chemical waste and involve harsh conditions, such as the chlorination and subsequent hydrolysis of toluene (B28343) derivatives. wikipedia.orgacs.org A primary direction for future research is the development of greener, more atom-economical synthetic pathways to 3,4-Dichloro-2-methylbenzaldehyde.

Current research on related compounds provides a roadmap. For instance, direct, metal-free organocatalytic routes are being developed for other benzaldehydes, converting simple precursors like acetaldehyde (B116499) into aromatic aldehydes with high selectivity and minimizing waste. acs.org Another approach involves shortening multi-step syntheses into one-pot procedures. The Vilsmeier-Haack reaction, for example, has been optimized to produce dichlorobenzaldehyde derivatives in a single step from simple precursors, a method that is more energy-efficient and suitable for industrial scale-up. wisdomlib.org Future efforts will likely focus on adapting such principles to the specific synthesis of 3,4-Dichloro-2-methylbenzaldehyde, exploring novel catalytic systems that can construct the substituted ring and introduce the formyl group with high efficiency and minimal environmental impact.

Exploration of Highly Chemo- and Regioselective Transformations

The 3,4-Dichloro-2-methylbenzaldehyde molecule possesses multiple reactive sites: the aldehyde group and several positions on the aromatic ring that can undergo substitution. A significant challenge and opportunity lie in developing reactions that can selectively target one site without affecting the others (chemoselectivity) and target a specific carbon on the ring (regioselectivity).